molecular formula C22H19FN2O3S B2583740 2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 872206-28-5

2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Numéro de catalogue: B2583740
Numéro CAS: 872206-28-5
Poids moléculaire: 410.46
Clé InChI: WOTVWKCNUBAUNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the benzothiadiazine family, a class of sulfur-nitrogen heterocycles characterized by a fused bicyclic structure. The core consists of a benzene ring fused to a 1,2,4-thiadiazine ring, with two sulfonyl oxygen atoms (1,1-dioxide) at positions 1 and 2. Key structural features include:

  • A 3-fluorobenzyl group at position 4, introducing electron-withdrawing fluorine and aromatic flexibility.

The 1,1-dioxide moiety enhances polarity and may influence solubility and receptor binding.

Propriétés

IUPAC Name

2-(3,5-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTVWKCNUBAUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents Key Properties/Reactivity Reference
Target Compound : 2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide 1,2,4-Benzothiadiazine - 2: 3,5-dimethylphenyl
- 4: 3-fluorobenzyl
Likely enhanced metabolic stability (dimethylphenyl) and lipophilicity (fluorobenzyl)
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide 1,2,5-Thiadiazole - 2: Benzoyl
- 4: Phenyl
Undergoes ring contraction in DCM, indicating core reactivity; less steric bulk
6-Chloro-N-[(6-chloro-7-sulfonyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]... 1,2,4-Benzothiadiazine - 4: Chlorinated sulfonamide
- 7: Chlorine
High polarity (sulfonamide), potential diuretic or antidiabetic activity
3-Ethyl-5-methyl[2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] Pyridine - 4: 2-Chlorophenyl
- 2: Aminoethoxymethyl
Calcium channel blocker activity (e.g., akin to amlodipine)

Key Observations :

Core Reactivity :

  • The target compound’s benzothiadiazine core is less reactive than the thiadiazole derivative in , which undergoes ring contraction in DCM . The 3,5-dimethylphenyl group may stabilize the target compound against such transformations.

Substituent Effects: Fluorine vs. Chlorine: The 3-fluorobenzyl group in the target compound offers moderate electron withdrawal compared to chlorine in analogs. This could influence binding affinity in hydrophobic pockets . Dimethylphenyl vs.

Pharmacological Implications :

  • Sulfonamide-containing analogs () are often associated with diuretic or carbonic anhydrase inhibitory activity. The target compound’s lack of sulfonamide groups may shift its mechanism toward kinase inhibition or antimicrobial action .

Q & A

Q. What synthetic strategies are recommended for preparing this benzothiadiazine derivative?

The synthesis of this compound involves multi-step reactions, typically starting with functionalized benzothiadiazine precursors. Key steps include:

  • Substituent Introduction : The 3,5-dimethylphenyl and 3-fluorobenzyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
  • Oxidation : The 1,1-dioxide moiety is formed by oxidizing the thiadiazine ring using agents like m-CPBA (meta-chloroperbenzoic acid) under controlled conditions .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Characterization via 1^1H/13^13C NMR, HRMS, and X-ray crystallography validates structural integrity .

Q. How should researchers handle safety and stability concerns during experimentation?

  • Handling : Use PPE (gloves, goggles) and operate in a fume hood due to potential respiratory irritancy. Avoid prolonged skin contact, as benzothiadiazines may exhibit sensitization .
  • Storage : Store in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis or oxidation.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated organic waste (due to the fluorine substituent) .

Q. What initial assays are suitable for evaluating biological activity?

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution).
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory activity data across cell lines?

Contradictions (e.g., potent activity in cancer cells but not in primary cells) may arise from:

  • Metabolic Differences : Use LC-MS to analyze intracellular metabolite profiles.
  • Target Redundancy : Perform siRNA knockdowns of suspected targets to identify primary pathways.
  • Membrane Permeability : Measure logP (octanol-water partition coefficient) and correlate with cellular uptake .

Q. What computational methods optimize structure-activity relationships (SAR) for this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., ATP-binding pockets). Focus on substituent effects:

    Substituent Predicted Binding Energy (kcal/mol) Observed IC50_{50} (nM)
    3-Fluorobenzyl-9.212.5 ± 1.3
    3-Chlorobenzyl (analog)-8.728.4 ± 2.1
  • MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic stability of ligand-target complexes .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Formulation Optimization :
    • Use co-solvents (e.g., DMSO/PEG 400 mixtures) at <5% v/v to minimize toxicity.
    • Nanoemulsion preparation (lecithin/tween 80) improves bioavailability. Validate via dynamic light scattering (DLS) for particle size <200 nm .

Q. What analytical techniques validate purity and detect degradation products?

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (0.1% TFA) gradient. Monitor at 254 nm.
  • LC-HRMS : Identify degradation products (e.g., sulfone reduction or demethylation) via exact mass matching .

Q. How do steric/electronic effects of substituents influence reactivity in follow-up derivatization?

  • Steric Effects : The 3,5-dimethylphenyl group hinders electrophilic substitution at the para position.
  • Electronic Effects : The electron-withdrawing 3-fluorobenzyl group directs nucleophilic attacks to the thiadiazine ring’s nitrogen atoms. Confirm via 19^{19}F NMR titration with model nucleophiles .

Data Contradiction & Validation

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), Cmax_{max}, and AUC in rodent models.
  • Metabolite Identification : Use LC-MS/MS to detect inactive metabolites (e.g., glucuronide conjugates) that reduce bioavailability .

Q. What orthogonal assays confirm target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts after compound treatment.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_{on}/koff_{off}) in real-time .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.